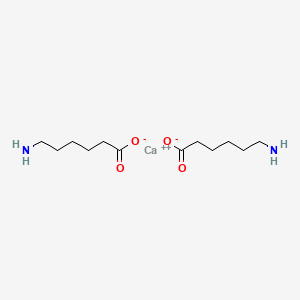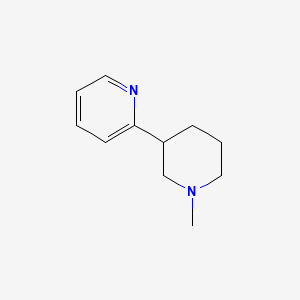
Undec-7-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undec-7-enol, also known as 7-Undecen-1-ol, is an organic compound with the molecular formula C11H22O. It is a long-chain unsaturated alcohol characterized by the presence of a double bond at the seventh carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undec-7-enol can be synthesized through several methods. One common approach involves the reduction of undec-7-enal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol with high selectivity .
Another method involves the hydroboration-oxidation of undec-7-ene. In this process, undec-7-ene is first treated with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of undec-7-ene. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion of the alkene to the corresponding alcohol .
Analyse Des Réactions Chimiques
Types of Reactions
Undec-7-enol undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Halogens (e.g., chlorine, bromine)
Major Products
Oxidation: Undec-7-enal, undec-7-enoic acid
Reduction: Undecane
Substitution: Halogenated this compound derivatives
Applications De Recherche Scientifique
Undec-7-enol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of undec-7-enol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The presence of the double bond allows for specific interactions with enzymes that catalyze the addition or removal of functional groups .
In industrial applications, this compound’s amphiphilic nature makes it effective in reducing surface tension, which is beneficial in the formulation of surfactants and emulsifiers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Undec-7-enal: An aldehyde with a similar structure but different functional group.
Undec-7-enoic acid: A carboxylic acid derivative of undec-7-enol.
Undecane: A fully saturated hydrocarbon without the double bond.
Uniqueness
This compound’s uniqueness lies in its unsaturated alcohol structure, which imparts distinct reactivity compared to its saturated and aldehyde counterparts. The presence of the double bond allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
95008-95-0 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
(E)-undec-7-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h4-5,12H,2-3,6-11H2,1H3/b5-4+ |
Clé InChI |
HSSDVVQQUVHRTR-SNAWJCMRSA-N |
SMILES isomérique |
CCC/C=C/CCCCCCO |
SMILES canonique |
CCCC=CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


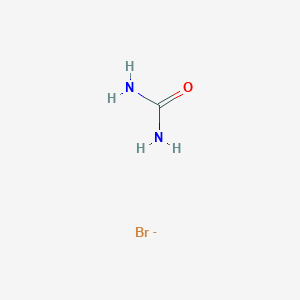
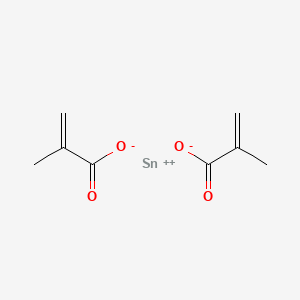
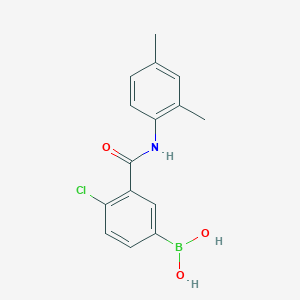

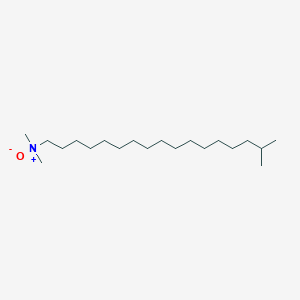
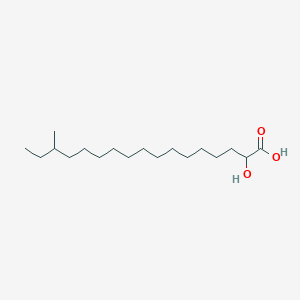
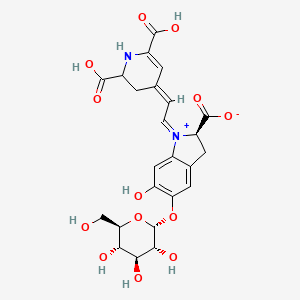
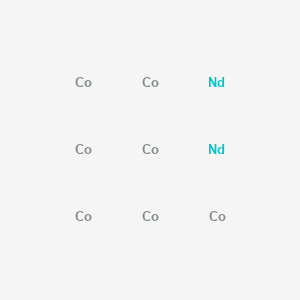

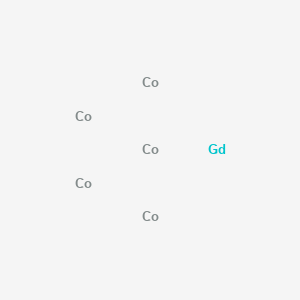
![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
